7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-amine

Monoamine oxidase inhibition Neuropharmacology Structure–activity relationship

Researchers requiring a structurally validated MAO inhibitory scaffold often face supply inconsistency for the unsubstituted DHIBT core. This compound (CAS 78291-99-3) is the minimal C2-C3 saturated imidazo[2,1-b]benzothiazole - the patent-defined pharmacophore essential for monoamine oxidase inhibition (US4340738). • Free 6-amine enables direct amide coupling, reductive amination, or conjugation to fluorophores/biotin without additional functionalization. • Fragment-appropriate MW (191.25) and balanced LogP (~1.6) suit NMR/SPR fragment-based screening. • Orthogonal to 2-aryl analogs (Δ LogP ≈2-4 vs. Pifithrin-β); HBD=1 permits target-specific probe design. Sourced from multiple qualified vendors at ≥95% purity with defined MDL/CAS registry. Ready for immediate dispatch.

Molecular Formula C9H11N3S
Molecular Weight 193.27 g/mol
Cat. No. B13257126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-amine
Molecular FormulaC9H11N3S
Molecular Weight193.27 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)N3C=CN=C3S2)N
InChIInChI=1S/C9H11N3S/c10-6-2-1-3-7-8(6)13-9-11-4-5-12(7)9/h4-6H,1-3,10H2
InChIKeyBCXLNHUGNKSPAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DHIBT-6-amine Identity and Specifications


7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-amine (CAS 78291-99-3), also indexed as 2,3-Dihydroimidazo[2,1-b]benzothiazol-6-amine, is a fused tricyclic heterocycle belonging to the 2,3-dihydroimidazo[2,1-b]benzothiazole (DHIBT) class [1]. It possesses molecular formula C₉H₉N₃S, molecular weight 191.25 g/mol, and features a primary aromatic amine substituent at position 6 on the benzothiazole ring, with saturation at the C2–C3 bond of the imidazole moiety [2]. The compound is commercially catalogued by Thermo Scientific (Acros Organics legacy) at ≥90% purity and is assigned MDL number MFCD00044717 and PubChem CID 658687 .

Scaffold C2–C3 saturated DHIBT core; essential for MAO inhibition assay context
Handle Primary amine at position 6 enables derivatization for probe and library synthesis
Fragment profile Fragment-sized scaffold supports FBDD and ligand efficiency-driven lead discovery
Procurement Commercially sourced with defined purity from multiple research-chemical suppliers

Why Substitution Fails: DHIBT-6-amine Saturation and Amine Position


Within the imidazo[2,1-b]benzothiazole chemical space, small structural variations produce functionally orthogonal biological profiles. The defining feature of the target compound — saturation of the C2–C3 bond in the imidazoline ring — is explicitly identified in US4340738 as the structural determinant that distinguishes monoamine oxidase (MAO) inhibitory DHIBTs from their fully aromatic, MAO-inactive imidazo[2,1-b]benzothiazole counterparts [1]. Furthermore, the position of the primary amine on the benzothiazole ring (6-amine vs. 7-amine) alters hydrogen-bond geometry and derivatization vectors, while the absence of bulky aryl substituents at position 2 yields a LogP approximately 2–4 units lower than tetrahydro-analogs such as Pifithrin-β, profoundly affecting solubility, permeability, and target engagement profiles . These differences are not cosmetic — they are mechanistic, rendering simple functional group interchange between in-class compounds scientifically invalid for procurement decisions [2].

Target: C2–C3 saturated DHIBT Saturation confers MAO inhibition assay context; structural determinant per US4340738
Aromatic IBT analogs Fully aromatic imidazo[2,1-b]benzothiazoles reported as MAO-inactive; target different pathways
Target: 6-amine positional isomer Amine at position 6 determines derivatization vector and H-bond geometry
7-amine positional isomer Identical MW and LogP but distinct amine trajectory; may shift SAR upon elaboration
Target: Low LogP & H-bond donor LogP ~0.9–2.2, HBD=1; predicts moderate permeability and conjugation-ready amine
Tetrahydro-p-tolyl analog (Pifithrin-β) LogP 4.3–6.5, HBD=0; higher lipophilicity may alter membrane distribution and off-target profile

DHIBT-6-amine Differentiation Evidence vs Analogs


C2–C3 Saturation as MAO Activity Switch

US Patent US4340738 explicitly teaches that saturation of the C2–C3 double bond in the imidazole ring is the essential structural feature conferring monoamine oxidase (MAO) inhibitory activity to DHIBTs. The fully aromatic imidazo[2,1-b]benzothiazoles (e.g., 2-phenylimidazo[2,1-b]benzothiazole, CAS 13133-28-5) lack this saturation and are described in the patent as prior art compounds with distinct pharmaceutical utilities — primarily immunosuppressive and anticancer — but devoid of MAO inhibitory properties [1]. The target compound, bearing the 2,3-dihydro motif, thus occupies a fundamentally different biological target space from its unsaturated ring counterparts [2].

C2–C3 Saturation Switch
Class-level inference
Saturation at C2–C3 switches MAO inhibitory activity from inactive (aromatic IBT) to active (DHIBT).
Defines target-engagement profile for MAO pathway studies.
Potency data for free 6-amine not reported; patent reports N-ethyl derivative activity.
Monoamine oxidase inhibition Neuropharmacology Structure–activity relationship

Lipophilicity & H-Bond Donor vs Pifithrin-β

The target compound (C₉H₉N₃S, MW 191.25, LogP 0.9–2.17, one H-bond donor from the primary amine) is markedly less lipophilic than Pifithrin-β (4-(4-methylphenyl)-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-triene, CAS 60477-34-1, C₁₆H₁₆N₂S, MW 268.38, LogP 4.25–6.48, zero H-bond donors) [1]. The LogP difference of approximately 2–4 units corresponds to a predicted 100- to 10,000-fold difference in octanol–water partition coefficient, translating to substantially different membrane permeability, aqueous solubility, and protein-binding characteristics . Additionally, the primary amine of the target compound provides a synthetically accessible handle for amide coupling or reductive amination that is absent in Pifithrin-β.

Lipophilicity & HBD vs Pifithrin-β
Cross-study comparable
ΔLogP ≈ 2–4 units (100- to 10,000-fold P(octanol/water) difference); ΔHBD 1 vs 0.
Predicts distinct membrane permeability and conjugation capacity.
In silico predicted values; experimental confirmation advised.
Physicochemical profiling Drug-likeness p53 inhibitor comparison

6-Amine vs 7-Amine Positional Isomer Differentiation

The target 6-amine isomer (CAS 78291-99-3) and its 7-amine positional isomer (CAS 78292-00-9) share identical molecular formula (C₉H₉N₃S) and molecular weight (191.25 g/mol) but differ in the attachment point of the primary amine on the benzothiazole phenyl ring . This positional shift alters the electronic environment of the amine (para vs. meta relationship to the thiazole sulfur), the geometry of hydrogen-bond interactions, and the trajectory of any substituents introduced via amine derivatization. Both isomers are encompassed within the generic formula of US4340738 as MAO inhibitors, but their SAR is expected to diverge upon further functionalization [1].

6- vs 7-Amine Position
Supporting evidence
Identical MW & formula; amine ring position alters H-bond geometry and derivatization vector.
Positional isomer may shift SAR and conjugation trajectory.
No head-to-head potency comparison available.
Positional isomerism Derivatization chemistry Structure-based design

Fragment-Based Drug Discovery MW Advantage

With a molecular weight of 191.25 g/mol, the target compound qualifies as a true fragment-sized molecule (MW < 250 Da) under fragment-based drug discovery (FBDD) conventions. In contrast, Pifithrin-β (MW 268.38) and the N-ethyl-6-amine derivative specifically claimed in US4340738 (MW 219.31) are progressively larger, exceeding typical fragment library cutoffs [1]. The lower MW of the target compound, combined with its balanced LogP (~0.9–2.2), results in higher predicted ligand efficiency indices, making it more suitable as a starting point for fragment growing or linking campaigns where every heavy atom must contribute to binding affinity .

Fragment MW Advantage
Class-level inference
MW 191.25 g/mol; 29–40% lower than Pifithrin-β / N-ethyl analog. Rule-of-Three compliant.
Supports fragment-based screening and ligand efficiency optimization.
Binding data not available; ligand efficiency indices predicted.
Fragment-based drug discovery Ligand efficiency Scaffold minimalism

Commercial Availability and Purity Specifications

The target compound is commercially available from Thermo Scientific (Acros Organics) at a defined purity of ≥90% (Catalog AC123080250, 25 g quantity) with traceable identifiers including CAS 78291-99-3, MDL MFCD00044717, and PubChem CID 658687 . In contrast, the 7-amine positional isomer (CAS 78292-00-9) is primarily listed on specialist chemical databases without equivalent major-vendor catalog availability, and the N-ethyl derivative claimed in US4340738 is not commercially catalogued as a research chemical, requiring custom synthesis . For screening campaigns or SAR studies requiring batch-to-batch consistency and rapid resupply, this commercial-grade availability represents a practical procurement differentiator.

Commercial Availability
Data to verify
≥90% purity; catalogued by Thermo Scientific, VWR, Fluorochem, Apollo Scientific.
Defined purity and multi-vendor sourcing reduce procurement lead time.
Vendor cross-reference as of 2025; lot-specific COA review recommended.
Chemical procurement Quality specification Reproducibility

Intermediate for Huntingtin Protein Imaging Probes

The 7-thia-2,5-diazatricyclo scaffold has been employed as a core structural element in the synthesis of huntingtin protein imaging probes. Patent CN108135172A (CHDI Foundation, 2018) discloses 10-methoxy-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,9,11-tetraene-4-carboxylic acid derivatives as intermediates for constructing probes targeting mutant huntingtin aggregates [1]. The target compound's primary amine at position 9 (equivalent to position 6 in the DHIBT nomenclature) provides a synthetic handle for amidation and further elaboration into imaging agents. Pifithrin-β, by contrast, lacks a free amine for conjugation, limiting its utility as a derivatizable building block in probe chemistry .

Imaging Probe Intermediate
Supporting evidence
Free 6-amine enables one-step amidation for huntingtin PET/SPECT probe synthesis (CN108135172A).
Enables direct conjugation for imaging probe development.
Patent context; functional probe validation advised.
Neurodegenerative disease imaging Huntingtin protein PET tracer development

DHIBT-6-amine Research and Industrial Applications


MAO Inhibitor Lead ID and Fragment Screening

The target compound is the minimal unsubstituted scaffold of the DHIBT class, for which C2–C3 saturation has been patent-demonstrated as the essential structural determinant of MAO inhibitory activity [1]. Its fragment-appropriate MW (191.25 g/mol) and balanced LogP (~0.9–2.2) make it suitable for fragment-based screening by NMR, SPR, or biochemical assay, where it can serve as a starting point for structure-guided elaboration into selective MAO-A or MAO-B inhibitors with improved potency relative to the unoptimized core. The free 6-amine provides a vector for parallel library synthesis via amide coupling or reductive amination.

Amine-Directed Conjugation for Imaging Probes

The free primary aromatic amine at position 6 enables direct conjugation to fluorophores, biotin, polyethylene glycol linkers, or chelating groups for radiolabeling without requiring additional functional group installation. The 7-thia-2,5-diazatricyclo scaffold has precedent in huntingtin protein imaging probe patents (CN108135172A) [2]. This application scenario is not accessible to Pifithrin-β or other 2-aryl-substituted DHIBT analogs that lack a free amine handle.

Selectivity Profiling vs p53 Tetrahydro-Benzothiazole Probes

The target compound's lower LogP (Δ ≈ 2–4 units vs. Pifithrin-β) and distinct hydrogen-bond donor capacity (HBD = 1 vs. 0) predict different off-target profiles and cellular permeability characteristics . For research programs investigating the intersection of MAO inhibition and p53-mediated apoptosis, the target compound offers a chemically distinct probe with orthogonal physicochemical properties, enabling dissection of target-specific effects from lipophilicity-driven promiscuity.

Medicinal Chemistry Library Building Block

Commercially available at ≥90% purity from multiple major vendors (Thermo Scientific, VWR, Fluorochem) with defined MDL and CAS registry , the compound serves as a reliable building block for the synthesis of diverse DHIBT analog libraries. The primary amine can be elaborated into amides, sulfonamides, ureas, or secondary/tertiary amines via standard parallel synthesis protocols, while the 2,3-dihydroimidazole ring can undergo further functionalization at the C2 and C3 positions.

Application
Selection Property
Validation Focus
MAO pathway inhibitor fragment screening
C2–C3 saturated DHIBT scaffold
MAO inhibition assay and fragment elaboration
Conjugation-enabled probe development
Free 6-amine derivatization handle
Conjugation chemistry and probe stability
LogP-dependent selectivity profiling in p53 pathway research
Low LogP and H-bond donor capacity
Physicochemical selectivity and off-target profiling
DHIBT library synthesis building block
Multi-vendor commercial availability
Batch consistency and synthetic scalability
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